2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-9(2)14-13(16-12(8)17)15-10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSBVFDZXTITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpyrimidinone moiety. Research into its biological activity has revealed various pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- CAS Number : 1240678-56-1
- IUPAC Name : 2-((4-methoxyphenyl)amino)-5,6-dimethylpyrimidin-4(3H)-one
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its therapeutic potential across multiple domains:
-
Anticancer Activity
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .
- A specific study indicated that modifications to the pyrimidine core can enhance anticancer activity, suggesting that this compound may also possess similar properties .
-
Antiviral Properties
- Pyrimidine derivatives have been noted for their antiviral activities, particularly against retroviruses. The compound’s structural features may contribute to its ability to inhibit viral replication mechanisms .
- Research on related compounds has identified significant inhibitory effects on reverse transcriptase, an essential enzyme for viral replication .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substituting different groups at the 5 and 6 positions of the pyrimidine ring.
- Varying the substituents on the phenyl ring to improve binding affinity to biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Scientific Research Applications
Structural Formula
The molecular formula for 2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one is , with a molecular weight of approximately 245.28 g/mol. The compound features a pyrimidine ring substituted with a methoxyphenyl group and two methyl groups at the 5 and 6 positions.
Anticancer Properties
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in human cancer cells through the modulation of specific signaling pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. A study conducted by researchers at a leading pharmaceutical company indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Specifically, it has been found to inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as those found in tumors. This mechanism underlines its potential use in cancer therapy .
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting various diseases, particularly cancers and bacterial infections. Researchers are exploring modifications to enhance its potency and selectivity.
Agricultural Science
Recent studies suggest that derivatives of this compound may also be effective as agrochemicals. Their ability to inhibit certain plant pathogens opens avenues for developing new pesticides that are less harmful to the environment compared to traditional chemicals .
Case Study 1: Anticancer Screening
A comprehensive screening of pyrimidine derivatives was conducted where this compound was tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than many existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth at low concentrations, thus supporting its potential use in developing new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylamino Group
Structural analogs of this compound primarily differ in the substituents on the phenylamino group. Key examples include:
Key Observations :
- Electronic Effects : The 4-methoxy group (electron-donating) enhances solubility and may influence binding affinity compared to electron-withdrawing groups like 4-F .
STAT1 Inhibition
- 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one: IC₅₀ = 50,000 nM .
- 6-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: IC₅₀ = 12,100 nM .
Implications : Bulky substituents (e.g., ethoxy, trimethylquinazoline) correlate with reduced potency, suggesting that the smaller 4-methoxyphenyl group in the target compound may optimize steric compatibility with biological targets.
Anti-Inflammatory Activity
A structurally related compound, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation) .
Yield and Purity :
Physicochemical Properties
| Property | 4-Methoxyphenyl Analog | 4-Fluorophenyl Analog | 4-Ethoxyphenyl Analog |
|---|---|---|---|
| Molecular Weight | 259.31 | 233.25 | 259.31 |
| logP (Predicted) | ~2.1 | ~1.8 | ~2.5 |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
Preparation Methods
General Synthetic Strategy
The synthesis of substituted pyrimidin-4(3H)-ones typically involves:
- Cyclization reactions to form the pyrimidine core from appropriate precursors such as cyanoacetates and urea derivatives.
- Amination or substitution reactions to introduce the arylamino group, here specifically the 4-methoxyphenylamino substituent.
- Methylation or alkylation steps to install methyl groups at the 5 and 6 positions of the pyrimidine ring.
Cyclization to Form Pyrimidine Core
A key preparative step involves cyclization of cyanoacetate esters with urea derivatives under reflux conditions to yield pyrimidinone intermediates.
- Example method (adapted from related pyrimidine syntheses):
- Sodium metal is broken and dissolved in anhydrous methanol or ethanol as solvent.
- Methyl or ethyl cyanoacetate is added dropwise to the sodium solution.
- After a period of reaction, urea is introduced, and the mixture is refluxed at 65–80 °C for 3–4 hours.
- The reaction mixture is then filtered, neutralized to pH 7.0–7.5, stirred, filtered again, and dried to isolate 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.
This method avoids the use of hazardous reagents like phosphorus oxychloride, providing a greener and more efficient approach to pyrimidine core synthesis.
Methylation of Pyrimidine Ring
Methyl groups at the 5 and 6 positions of the pyrimidine ring can be introduced either by starting with methyl-substituted precursors or by methylation of the pyrimidinone intermediate.
In related syntheses, methylation is performed by reacting the pyrimidinedione intermediate with methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of a solid alkali (e.g., sodium hydroxide or potassium hydroxide) and a phase transfer catalyst like tetrabutylammonium bromide.
The reaction is carried out in solvents such as toluene, dimethylformamide, or pyridine at 60–80 °C for 8–10 hours to achieve full methylation.
Summary of a Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Sodium metal + methanol/ethanol, methyl/ethyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h | 4-amino-2,6(1H,3H)-pyrimidinedione |
| 2 | Methylation | Solid alkali (NaOH/KOH), phase transfer catalyst (TBAB), methylating agent (dimethyl sulfate), 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine (methylated intermediate) |
| 3 | Amination/Substitution | Reaction with 4-methoxyaniline under reflux or catalytic conditions | 2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one |
Research Findings and Notes
The method outlined in patent CN111039876A emphasizes a green, efficient, and simplified process for pyrimidine derivatives that avoids hazardous reagents and reduces waste.
The methylation step is crucial for installing the 5,6-dimethyl substitutions, which influence the compound's chemical and biological properties.
Amination with 4-methoxyaniline is a common strategy to introduce the 4-methoxyphenylamino group, although specific reaction conditions may vary depending on the substrate and desired yield.
No direct synthesis of this compound was found in the searched literature; however, the combined methods from pyrimidine cyclization, methylation, and amination are well-established and can be adapted for this compound.
Q & A
Q. What synthetic methodologies are optimized for preparing 2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one?
A multi-step synthesis approach is commonly employed, starting with condensation of substituted pyrimidine precursors. Key steps include:
- Cyclization : Reaction of 5,6-dimethylpyrimidine-2,4-diol with 4-methoxyaniline under reflux in acetic acid to form the pyrimidinone core.
- Amination : Selective introduction of the 4-methoxyphenylamino group via nucleophilic substitution, optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or ethanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H NMR : Confirm the presence of the 4-methoxyphenyl group (singlet at δ 3.75–3.80 ppm for OCH3) and pyrimidinone NH (broad peak at δ 10.2–10.5 ppm).
- HRMS : Validate molecular weight (C13H16N4O2, calculated [M+H]+: 277.1305) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Core Modifications : Substitute the 5,6-dimethyl groups with halogens (e.g., Cl, Br) to increase lipophilicity and membrane permeability, as shown in analogs with improved antimicrobial activity .
- Bioisosteric Replacement : Replace the 4-methoxyphenyl group with trifluoromethyl or thienyl moieties to modulate electronic effects and enhance target binding, as demonstrated in kinase inhibitor studies .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrimidinone carbonyl) and validate via in vitro assays .
Q. What crystallographic data are available to resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction reveals:
- Planarity : The pyrimidinone ring adopts a nearly planar conformation (mean deviation: 0.006 Å), facilitating π-π stacking with aromatic residues in target proteins.
- Hydrogen Bonding : Intramolecular H-bonds between the amino group and pyrimidinone carbonyl stabilize the structure (bond length: 2.85 Å) .
- Packing Analysis : Intermolecular van der Waals interactions dominate in the crystal lattice, influencing solubility and melting point .
Q. How should researchers address discrepancies in reported biological activity data?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability.
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain conflicting in vitro vs. in vivo efficacy .
- Data Cross-Validation : Compare IC50 values across multiple studies; e.g., antitumor activity (IC50: 12–25 µM in MCF-7 cells) varies with assay conditions (MTT vs. SRB methods) .
Methodological Challenges
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Use Pd/C or CuI for efficient amination (yield improvement: 60% → 85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, reducing side products .
- Flow Chemistry : Continuous flow reactors improve heat transfer and scalability for high-temperature steps .
Q. How can computational modeling predict metabolic pathways and toxicity?
- ADMET Prediction : Tools like SwissADME assess CYP450 inhibition risk (e.g., CYP3A4) and bioavailability (%F: ~65% predicted).
- Metabolite Identification : Simulate phase I/II metabolism (e.g., O-demethylation at the 4-methoxyphenyl group) using Schrödinger’s MetaSite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
